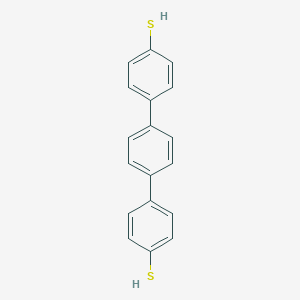

p-Terphenyl-4,4''-dithiol

説明

Structure

3D Structure

特性

IUPAC Name |

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAKNFPXLQYFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622761 | |

| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174706-21-9 | |

| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Terphenyl-4,4''-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Terphenyl-4,4''-dithiol: Structure, Properties, and Applications in Molecular-Scale Technologies

Introduction: The Architectural Elegance of a Molecular Wire

In the realm of molecular electronics and nanoscience, the rational design of molecular components is paramount to the advancement of next-generation technologies. Among the pantheon of molecular building blocks, p-Terphenyl-4,4''-dithiol (TPDT) emerges as a molecule of significant interest. Its rigid, conjugated terphenyl backbone provides a defined length and a pathway for electron transport, while the terminal thiol groups serve as versatile anchors for metallic surfaces, most notably gold. This combination of a semi-rigid conjugated core and robust anchoring groups makes TPDT an exemplary candidate for applications as a "molecular wire" in single-molecule junctions and as a constituent of highly ordered self-assembled monolayers (SAMs).

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of p-Terphenyl-4,4''-dithiol. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this molecule in their respective fields. The information presented herein is a synthesis of established chemical principles and field-proven insights, designed to be both informative and practical.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of p-Terphenyl-4,4''-dithiol are rooted in its molecular architecture. The molecule consists of a linear chain of three benzene rings connected in a para configuration, with thiol (-SH) groups at the 4 and 4'' positions. This structure imparts a high degree of rigidity and a conjugated π-system that extends across the entire molecule.

Key Physicochemical Data

A summary of the essential physicochemical properties of p-Terphenyl-4,4''-dithiol is presented in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄S₂ | [1] |

| Molecular Weight | 294.43 g/mol | [2] |

| CAS Number | 174706-21-9 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 294-299 °C | [3] |

| Boiling Point | 489.7±38.0 °C (Predicted) | [3] |

| Density | 1.200±0.06 g/cm³ (Predicted) | [3] |

| SMILES | Sc1ccc(cc1)-c2ccc(cc2)-c3ccc(S)cc3 | [2] |

| InChI | 1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | [4] |

Synthesis and Characterization: From Precursor to Purified Product

The synthesis of p-Terphenyl-4,4''-dithiol is a multi-step process that requires careful execution to achieve a high-purity product. A common and effective strategy involves the initial synthesis of a di-halogenated terphenyl precursor, followed by the introduction of the thiol functionalities. The thiol groups are often introduced in a protected form, such as a thioacetate, which is then deprotected in the final step to yield the desired dithiol. This approach circumvents the challenges associated with the direct handling of reactive and easily oxidizable thiols.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for p-Terphenyl-4,4''-dithiol.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 4,4''-Dibromo-p-terphenyl

This procedure is adapted from established bromination methods for aromatic compounds.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Flask: To the flask, add p-terphenyl and a suitable solvent such as bromobenzene.

-

Addition of Bromine: With vigorous stirring, add liquid bromine dropwise to the reaction mixture. The reaction is typically performed at an elevated temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by pouring the reaction mixture into an anti-solvent like methanol.

-

Purification: Collect the crude product by filtration and wash it with methanol. Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield pure 4,4''-dibromo-p-terphenyl as a white solid.

Part 2: Synthesis of 4,4''-Di(acetylthio)-p-terphenyl

This step involves a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add 4,4''-dibromo-p-terphenyl, a source of thioacetate (e.g., potassium thioacetate), a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide), and a palladium or copper catalyst if necessary to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to obtain 4,4''-di(acetylthio)-p-terphenyl.

Part 3: Synthesis of p-Terphenyl-4,4''-dithiol (TPDT)

This final step is the deprotection of the thioacetate groups.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 4,4''-di(acetylthio)-p-terphenyl in a suitable solvent system, such as a mixture of ethanol and water.

-

Hydrolysis: Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Reaction Conditions: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the thioacetate groups.

-

Work-up: Cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to protonate the thiolate and precipitate the p-terphenyl-4,4''-dithiol.

-

Purification: Collect the solid product by filtration, wash it thoroughly with water to remove any salts, and then dry it under vacuum. The final product should be a white to off-white solid.

Structural Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized p-Terphenyl-4,4''-dithiol must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a set of distinct signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the terphenyl backbone. A singlet corresponding to the thiol protons (-SH) would also be expected, though its chemical shift can be variable and it may be broad.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 120-150 ppm), consistent with the carbon framework of the terphenyl structure.[5] The number of unique carbon signals will depend on the symmetry of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for aromatic C-H stretching and a band for the S-H stretching of the thiol groups.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

One of the most significant applications of p-Terphenyl-4,4''-dithiol is in the formation of highly ordered self-assembled monolayers on gold surfaces.[2] The strong affinity of the thiol groups for gold leads to the spontaneous formation of a dense, well-ordered molecular layer.

Mechanism of SAM Formation

The formation of a TPDT SAM on a gold (111) surface is a dynamic process driven by the chemisorption of the thiol groups onto the gold lattice. This process can be visualized as follows:

Caption: Schematic of TPDT SAM formation on a gold surface.

Experimental Protocol: Preparation of TPDT SAMs on Au(111)

This protocol is a generalized procedure based on established methods for forming aromatic thiol SAMs.

-

Substrate Preparation:

-

Use a gold-coated substrate, typically silicon wafers or mica with a fresh layer of gold deposited.

-

Clean the gold substrate immediately before use. A common method is to rinse with ethanol and deionized water, followed by drying under a stream of dry nitrogen. For obtaining atomically flat Au(111) surfaces, flame annealing of the gold substrate is often performed.

-

-

Solution Preparation:

-

Prepare a dilute solution of p-Terphenyl-4,4''-dithiol in a high-purity solvent. Ethanol is a commonly used solvent. A typical concentration is in the range of 0.1 to 1 mM.

-

-

Immersion:

-

Immerse the clean gold substrate into the TPDT solution in a clean, sealed container. To minimize oxidation, the solution can be degassed, and the immersion can be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the self-assembly to proceed for a sufficient amount of time, typically ranging from several hours to 24-48 hours, to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After immersion, carefully remove the substrate from the solution and rinse it thoroughly with fresh solvent (e.g., ethanol) to remove any non-chemisorbed molecules.

-

Dry the substrate gently with a stream of dry nitrogen.

-

Characterization of TPDT SAMs

The quality of the formed SAM can be assessed using various surface-sensitive techniques:

-

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur on the surface and provide information about the chemical state of the sulfur (i.e., thiolate formation).

-

Contact Angle Goniometry: Measuring the water contact angle provides information about the hydrophobicity and packing density of the monolayer. A well-ordered aromatic SAM is expected to be relatively hydrophobic.

-

Scanning Tunneling Microscopy (STM): STM can provide atomic-resolution images of the SAM, revealing the packing structure and the presence of any defects.

Applications in Molecular Electronics

The rigid, conjugated structure of p-Terphenyl-4,4''-dithiol makes it an excellent candidate for use as a molecular wire in molecular electronic devices. The thiol end groups allow for the molecule to be chemically bonded between two metal electrodes, forming a molecular junction.

Fabrication of a Molecular Junction

A common technique for creating and measuring the conductance of single-molecule junctions is the Scanning Tunneling Microscope-Break Junction (STM-BJ) method.[6]

Caption: A p-Terphenyl-4,4''-dithiol molecular junction.

Experimental Workflow: STM-Break Junction Measurement

-

Sample Preparation: A dilute solution of TPDT is prepared in a suitable solvent.

-

Measurement Setup: An STM is used with a gold tip and a gold substrate. A small amount of the TPDT solution is introduced into the junction area.

-

Junction Formation: The STM tip is repeatedly brought into and out of contact with the gold substrate. As the tip is withdrawn, a single TPDT molecule can bridge the gap between the tip and the substrate, forming a molecular junction.

-

Conductance Measurement: As the junction is stretched and eventually breaks, the current passing through the molecule is measured as a function of the applied bias voltage. This process is repeated thousands of times to build up a statistical distribution of conductance values.

-

Data Analysis: The collected conductance traces are compiled into a histogram, which typically shows peaks at integer multiples of the conductance quantum (G₀), with a prominent peak corresponding to the conductance of a single TPDT molecule.

Conclusion and Future Outlook

p-Terphenyl-4,4''-dithiol stands as a testament to the power of molecular design in advancing nanoscience and technology. Its well-defined structure, robust chemical properties, and versatile anchoring capabilities have established it as a cornerstone molecule for fundamental studies in charge transport at the single-molecule level and for the construction of highly ordered functional surfaces.

The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize TPDT in their work. Future research will likely focus on the chemical modification of the terphenyl backbone to tune its electronic properties, the exploration of TPDT in more complex molecular electronic devices, and its integration into novel sensing and energy-related applications. As our ability to manipulate matter at the molecular scale continues to grow, the importance of well-characterized and reliable molecular components like p-Terphenyl-4,4''-dithiol will only increase.

References

-

Amerigo Scientific. p-Terphenyl-4,4''-dithiol (95%). [Link]

-

Beilstein-Institut. Conductance through single biphenyl molecules: symmetric and asymmetric coupling to electrodes. Beilstein Journal of Nanotechnology. [Link]

-

MDPI. Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. [Link]

-

ResearchGate. Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl | Request PDF. [Link]

- Google Patents.

-

ACS Publications. Conformation and Dynamics of Arylthiol Self-Assembled Monolayers on Au(111) | Langmuir. [Link]

-

PubChem. p-Terphenyl-4,4''-dithiol | C18H14S2 | CID 22137213. [Link]

-

Taylor & Francis Online. Deacetylation of Thioacetate using Acetyl Chloride in Methanol. [Link]

-

ResearchGate. Mechanism Study of Molecular Deformation of 2,2',5',2″-Tetramethylated p-Terphenyl-4,4″-dithiol Trapped in Gold Junctions | Request PDF. [Link]

-

ResearchGate. Distinct Self-Assembly of Dithiol Monolayers on Au(111) in Water and Hexane. [Link]

-

Sci-Hub. Relative nucleophilicities of aryldisulphide and thiolate ions in dimethylacetamide estimated from their reaction rates with alkyl halides. [Link]

-

PubChem. 4,4''-Dibromo-p-terphenyl | C18H12Br2 | CID 12455998. [Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

-

RSC Publishing. Harnessing radical mediated reactions of thioacids for organic synthesis. [Link]

-

PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

ChemRxiv. Self-assembly of linear three-ring aromatic thiols on Au(111). [Link]

-

OSTI.GOV. Switching the Conductance of a Single Molecule: Lessons from Molecular Junctions. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJNANO - Conductance through single biphenyl molecules: symmetric and asymmetric coupling to electrodes [beilstein-journals.org]

- 3. columbia.edu [columbia.edu]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to p-Terphenyl-4,4''-dithiol: Synthesis, Characterization, and Applications in Molecular Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rigid Molecular Wire for Nanoscale Architectures

p-Terphenyl-4,4''-dithiol (TPDT), with the CAS number 174706-21-9, is a rigid, aromatic dithiol that has garnered significant interest in the fields of molecular electronics, nanotechnology, and surface science. Its linear, conjugated terphenyl backbone provides a well-defined length of approximately 1.5 nanometers, making it an exemplary molecular wire. The thiol end groups serve as versatile anchors, readily forming covalent bonds with metal surfaces, most notably gold, to create highly ordered self-assembled monolayers (SAMs).[1][2] This guide provides a comprehensive technical overview of p-terphenyl-4,4''-dithiol, from its synthesis and purification to its detailed characterization and its pivotal role in the fabrication of nanoscale electronic components.

Physicochemical Properties

A thorough understanding of the fundamental properties of p-terphenyl-4,4''-dithiol is essential for its effective application. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 174706-21-9 | [3] |

| Molecular Formula | C₁₈H₁₄S₂ | [3] |

| Molecular Weight | 294.43 g/mol | [3] |

| Melting Point | 294-299 °C | [4] |

| Appearance | Solid | [4] |

| Storage Temperature | -20°C | [4] |

Synthesis and Purification: A Two-Step Approach

While p-terphenyl-4,4''-dithiol is commercially available, its synthesis in a laboratory setting can be achieved through a two-step process starting from the readily available p-terphenyl. This process involves the bromination of the terphenyl backbone followed by a nucleophilic substitution to introduce the thiol functionalities.

Diagram of the Synthetic Pathway

Caption: Synthetic route to p-Terphenyl-4,4''-dithiol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,4''-dibromo-p-terphenyl [1][5]

-

In a 2 L reaction flask equipped with a stirrer and a condenser, combine 100 g of p-terphenyl and 1 L of bromobenzene.

-

With continuous stirring, carefully add 174 g of liquid bromine to the reaction mixture.

-

Heat the mixture to 110°C and maintain this temperature for 40 hours. It is crucial to use a low-temperature condenser (-10 to 0°C) to ensure that the vaporized bromine is returned to the reaction flask.

-

After 40 hours, allow the reaction mixture to cool to room temperature (25°C).

-

Pour the reaction solution into 2 L of methanol and stir for 30 minutes to precipitate the product.

-

Collect the solid product by filtration and wash the filter cake with 800 mL of methanol.

-

Dry the crude product in a forced-air oven at 60°C for 2 hours.

-

For purification, add the dried crude product to 200 mL of toluene and reflux for 12 hours.

-

Perform a hot filtration and wash the filter cake with 200 mL of hot toluene.

-

Repeat the reflux and hot filtration step with fresh toluene for another 4 hours to ensure the removal of impurities.

-

Dry the final product in an oven at 80°C for 24 hours to obtain a white solid of 4,4''-dibromo-p-terphenyl.

Step 2: Synthesis of p-Terphenyl-4,4''-dithiol from 4,4''-dibromo-p-terphenyl [6]

This step is an adaptation of a general method for the synthesis of aryl thiols.

-

In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), combine 1 mmol of 4,4''-dibromo-p-terphenyl, 3 mmol of sulfur powder, 0.1 mmol of copper(I) iodide (CuI), and 2 mmol of potassium carbonate (K₂CO₃).

-

Add 2 mL of anhydrous dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture and stir until the starting material is consumed (monitor by thin-layer chromatography).

-

After the coupling reaction is complete, cool the mixture.

-

For the reduction of the intermediate polysulfides to the dithiol, add 3 mmol of sodium borohydride (NaBH₄) and heat at 40°C for 5 hours. Alternatively, a mixture of triphenylphosphine (PPh₃) and hydrochloric acid (HCl) in a dioxane/water solvent system can be used.

-

After the reduction is complete, the reaction mixture is worked up by extraction with an organic solvent and subsequent purification.

Experimental Protocol: Purification

Due to the propensity of thiols to oxidize to disulfides, purification should be carried out with care, preferably using deoxygenated solvents and under an inert atmosphere.[7]

-

Column Chromatography: The crude p-terphenyl-4,4''-dithiol can be purified by column chromatography on silica gel.[6] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The column should be packed and run using solvents that have been sparged with an inert gas to remove dissolved oxygen.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of toluene and methanol.[5] The solid should be dissolved in a minimal amount of hot toluene, and then methanol is added until the solution becomes turbid. Upon cooling, pure crystals of p-terphenyl-4,4''-dithiol will form.

Molecular Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized p-terphenyl-4,4''-dithiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show a series of doublets in the aromatic region, corresponding to the protons on the three phenyl rings. The protons ortho and meta to the thiol groups will have distinct chemical shifts. The thiol proton (S-H) will appear as a singlet, typically in the range of 3-4 ppm, although its position can be variable and it may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display a set of signals corresponding to the aromatic carbons. Carbons attached to the sulfur atoms will have a characteristic chemical shift. The symmetry of the molecule will result in a smaller number of unique carbon signals than the total number of carbon atoms.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that is particularly useful for analyzing the formation and chemical state of SAMs on a substrate.[8][9]

Experimental Protocol: XPS Analysis of a p-Terphenyl-4,4''-dithiol SAM on Gold

-

Sample Preparation: Prepare a SAM of p-terphenyl-4,4''-dithiol on a clean gold substrate (see the protocol in the "Applications" section).

-

Instrumentation: Use a high-resolution XPS instrument with a monochromatic Al Kα X-ray source.

-

Analysis: Acquire high-resolution spectra of the S 2p, C 1s, and Au 4f regions.

-

S 2p Region: The S 2p spectrum is crucial for determining the nature of the sulfur-gold bond. A doublet with the S 2p₃/₂ peak at approximately 162 eV is indicative of a thiolate bond (Au-S).[8] The absence of a significant peak around 164 eV suggests that there are no unbound thiol groups or disulfides on the surface.

-

C 1s Region: The C 1s spectrum will show a main peak corresponding to the aromatic carbons of the terphenyl backbone.

-

Au 4f Region: The Au 4f spectrum serves as a reference for the binding energy scale.

-

Raman Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for probing the vibrational modes of molecules adsorbed on a metal surface.[10][11]

Experimental Protocol: SERS of a p-Terphenyl-4,4''-dithiol SAM on a SERS-active Gold Substrate

-

Substrate Preparation: Use a SERS-active substrate, such as gold nanoparticles or a nanostructured gold surface, to enhance the Raman signal.

-

SAM Formation: Form a SAM of p-terphenyl-4,4''-dithiol on the SERS-active substrate.

-

Instrumentation: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 633 nm or 785 nm) to avoid fluorescence.

-

Analysis: Acquire the SERS spectrum of the SAM. Key vibrational modes to observe include the C-C stretching modes of the phenyl rings and the C-S stretching mode. The absence of the S-H stretching band (typically around 2560 cm⁻¹) is a strong indication of the formation of a thiolate bond with the gold surface.[10]

Applications in Molecular Electronics and Nanotechnology

The primary application of p-terphenyl-4,4''-dithiol is in the formation of SAMs on gold surfaces, which serve as a foundational component in molecular electronic devices.[12] The dithiol nature of the molecule allows it to bridge two gold electrodes, creating a molecular junction.

Formation of Self-Assembled Monolayers (SAMs)

The formation of a high-quality SAM is critical for reliable device performance.

Experimental Protocol: Formation of a p-Terphenyl-4,4''-dithiol SAM on a Gold Substrate [3][13][14]

-

Substrate Preparation: Use a clean gold substrate. This can be prepared by evaporating a thin layer of gold onto a silicon wafer with a chromium or titanium adhesion layer. Before use, the gold substrate should be cleaned, for example, by UV/ozone treatment or by rinsing with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).

-

Solution Preparation: Prepare a dilute solution of p-terphenyl-4,4''-dithiol (typically 1 mM) in a high-purity solvent such as ethanol.

-

Immersion: Immerse the clean gold substrate into the thiol solution. To minimize oxidation, it is advisable to work in a clean environment and to backfill the container with an inert gas like nitrogen or argon.

-

Incubation: Allow the self-assembly process to proceed for 24-48 hours. While the initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and densely packed monolayer.

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules. Dry the substrate under a gentle stream of inert gas.

Molecular Junctions

A molecular junction is a device where a single molecule or a small number of molecules bridge two electrodes. p-Terphenyl-4,4''-dithiol is an ideal candidate for forming such junctions due to its rigidity and the strong covalent bonds it forms with gold electrodes. The electrical conductance of these junctions can be measured using techniques like scanning tunneling microscope break-junction (STM-BJ).[8]

Diagram of a Molecular Junction

Caption: A p-Terphenyl-4,4''-dithiol molecular junction.

Safety and Handling

p-Terphenyl-4,4''-dithiol has associated hazards that require careful handling in a laboratory setting.

Hazard Identification[3]

-

GHS Pictograms:

-

Exclamation mark (GHS07)

-

Environment (GHS09)

-

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

-

-

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE)[1]

-

Respiratory Protection: Dust mask type N95 (US).

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

Conclusion

p-Terphenyl-4,4''-dithiol is a cornerstone molecule in the field of molecular electronics. Its rigid structure, well-defined length, and ability to form robust self-assembled monolayers on gold surfaces make it an invaluable tool for researchers exploring the fundamental principles of charge transport at the nanoscale. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and key applications, offering a valuable resource for scientists and engineers working at the forefront of nanotechnology.

References

- Method for synthesizing 4,4'-dibromo p-terphenyl.

-

Reaction pathway for 4,4″-diiodo-m-terphenyl (DITP). Deposition onto... ResearchGate. [Link]

-

1H NMR and 13C NMR data of compounds 3-4. ResearchGate. [Link]

-

p-Terphenyl-4,4''-dithiol | C18H14S2 | CID 22137213. PubChem. [Link]

-

Synthesis of Terphenyls. Semantic Scholar. [Link]

-

A New Synthesis of p-Terphenyl and its Derivatives. TIB.eu. [Link]

- The preparation of bromo-p- terphenyl derivatives.

-

High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111). ACS Publications. [Link]

-

Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. ResearchGate. [Link]

-

Raman Spectroscopy of Biphenyl-4,4′-dithiol and p-Terphenyl-4,4″-dithiol on Gold Surfaces. ResearchGate. [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. [Link]

-

[p-Terphenyl]-4,4''-dicarboxaldehyde. SpectraBase. [Link]

-

Mechanism Study of Molecular Deformation of 2,2 ',5 ',2 ''-Tetramethylated p-Terphenyl-4,4 ''-dithiol Trapped in Gold Junctions. kth.diva. [Link]

-

Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]

-

High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). ResearchGate. [Link]

-

6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]

-

Surface-Enhanced Raman Scattering and DFT Study of 4,4'-Biphenyldithiol on Silver Surface. Semantic Scholar. [Link]

-

X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. NIH. [Link]

-

Purification of thiols. Chemistry Stack Exchange. [Link]

-

Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles. PMC. [Link]

-

Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. ACS Publications. [Link]

-

High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). ACS Publications. [Link]

-

Surface-Enhanced Raman Spectroscopy on Gold Nanoparticle for Sperm Quality Discrimination. MDPI. [Link]

-

Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. Arkivoc. [Link]

-

How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. [Link]

-

Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol. Bioclone. [Link]

-

p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4. MDPI. [Link]

Sources

- 1. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 2. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]

- 3. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 4. if.tugraz.at [if.tugraz.at]

- 5. 4,4''-Dibromo-p-terphenyl CAS#: 17788-94-2 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism Study of Molecular Deformation of 2,2 ',5 ',2 ''-Tetramethylated p-Terphenyl-4,4 ''-dithiol Trapped in Gold Junctions [kth.diva-portal.org]

- 12. Making sure you're not a bot! [tib.eu]

- 13. researchgate.net [researchgate.net]

- 14. lee.chem.uh.edu [lee.chem.uh.edu]

A Senior Application Scientist's Guide to Targeted Protein Degradation (TPD) Technology

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) represents a paradigm shift in therapeutic intervention. Moving beyond traditional occupancy-driven inhibition, TPD offers an event-driven modality that harnesses the cell's own machinery to eliminate pathogenic proteins entirely. This guide provides an in-depth exploration of the core principles of TPD, focusing on its primary mechanisms, the discovery and optimization of degrader molecules, and the critical experimental workflows that underpin this revolutionary approach. By providing both the theoretical framework and practical methodologies, this document aims to equip researchers with the knowledge to effectively leverage TPD for tackling previously "undruggable" targets and advancing the next generation of medicines.

Introduction: The Dawn of a New Therapeutic Modality

For decades, the dominant strategy in drug discovery has been inhibition—designing small molecules that bind to the active site of a pathogenic protein to block its function. While immensely successful, this "occupancy-driven" model has inherent limitations. It requires high and sustained drug concentrations to maintain target inhibition and is often ineffective against proteins lacking well-defined binding pockets, which constitute up to 80% of the human proteome.[1][2][3]

Targeted Protein Degradation (TPD) offers a transformative alternative.[1][3] Instead of merely inhibiting a protein of interest (POI), TPD utilizes engineered molecules to tag it for destruction by the cell's natural disposal systems.[1][2] This approach is "event-driven" and catalytic; a single degrader molecule can mediate the destruction of multiple target protein copies, offering the potential for greater efficacy at lower doses and a more durable therapeutic effect.[1] The field has rapidly advanced since its conceptualization in the early 2000s, with over 20 TPD candidates now in clinical development for indications ranging from oncology to immunology and neurodegenerative diseases.[1]

This guide will dissect the core technologies driving TPD, provide detailed experimental frameworks, and offer insights into the strategic decisions behind the design and validation of these novel therapeutics.

Core Mechanisms of Targeted Protein Degradation

TPD primarily hijacks one of two major cellular protein homeostasis pathways: the Ubiquitin-Proteasome System (UPS) or the Autophagy-Lysosome Pathway.[4] The UPS is the principal mechanism for degrading intracellular, soluble, and short-lived proteins, while the lysosomal system handles larger aggregates, organelles, and extracellular proteins.[4]

Hijacking the Ubiquitin-Proteasome System (UPS)

The UPS is the most exploited pathway in TPD. Degraders that leverage this system bring a target protein into close proximity with an E3 ubiquitin ligase. This enzyme is a key component of a cellular cascade that tags proteins with ubiquitin, marking them for destruction by the proteasome.[]

The ubiquitination cascade proceeds via a three-enzyme process:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[]

-

E3 (Ubiquitin Ligase): The crucial specificity factor. It recognizes the target protein and catalyzes the transfer of ubiquitin from E2 to the target.[]

There are over 600 E3 ligases in humans, providing a vast toolkit for achieving selective protein degradation.[] TPD molecules that utilize the UPS fall into two main classes: Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues.

PROTACs are bifunctional molecules that represent the most mature TPD technology.[1][2][4] They consist of three distinct components:

-

A warhead that binds to the Protein of Interest (POI).

-

A ligand that recruits a specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A flexible linker that connects the two ends.

The PROTAC molecule doesn't inhibit the POI or the E3 ligase. Instead, its sole function is to act as a bridge, inducing the formation of a temporary "ternary complex" between the POI and the E3 ligase.[][6] This proximity forces the E3 ligase to ubiquitinate the POI, leading to its recognition and degradation by the 26S proteasome.[]

Molecular glues are monovalent small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally interact.[1][4] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues were historically discovered serendipitously. The classic example is thalidomide and its derivatives (immunomodulatory drugs or IMiDs), which were later found to bind to the E3 ligase CRBN, inducing degradation of neosubstrate proteins like IKZF1 and IKZF3.[4] These molecules act by changing the surface of the E3 ligase, creating a new binding interface for the target protein.[4][6]

The TPD Drug Discovery Cascade: A Methodological Guide

Developing a novel TPD therapeutic is a multi-step process that requires a suite of specialized assays to validate each stage of the mechanism. The goal is not just to show protein degradation but to prove a causal link from target engagement to downstream phenotypic effects.

Step 1: Ligand Identification and Target Engagement

The foundation of a successful degrader is high-affinity binding to both the POI and the chosen E3 ligase.

-

Causality: Without robust binding, a stable ternary complex cannot form. The initial choice of ligands dictates the specificity and potential potency of the final degrader molecule. For PROTACs, this involves identifying separate binders for the POI and the E3 ligase. For molecular glues, this often involves screening campaigns to find molecules that induce the desired protein-protein interaction.

-

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified recombinant POI (or E3 ligase) onto a sensor chip surface.

-

Analyte Injection: Flow a series of concentrations of the ligand (the "analyte") across the sensor surface.

-

Measurement: Monitor the change in refractive index near the surface, which is proportional to the mass of analyte binding to the immobilized protein.

-

Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Validation: A low KD value (typically in the nanomolar range) confirms high-affinity binding and is a prerequisite for proceeding.

-

Step 2: Confirmation of Ternary Complex Formation

The formation of the POI-Degrader-E3 ligase complex is the pivotal event in TPD. Its stability and cooperativity are key predictors of degradation efficiency.

-

Causality: The degrader's role is to mediate this complex. Assays must confirm that the molecule is not merely binding to its targets independently but is actively promoting their association. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a highly desirable feature.

-

Protocol: Proximity-Based Assays (e.g., TR-FRET)

-

Reagent Preparation: Label the purified POI with one FRET donor (e.g., Terbium cryptate) and the E3 ligase with a FRET acceptor (e.g., d2) using antibody-based or direct chemical conjugation methods.

-

Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and varying concentrations of the degrader molecule.

-

Incubation: Allow the components to reach binding equilibrium (typically 1-4 hours at room temperature).

-

Measurement: Excite the FRET donor using a time-resolved fluorescence plate reader. If the proteins are in proximity (<10 nm), energy transfer will occur, and a signal from the acceptor will be detected.

-

Data Analysis: The magnitude of the TR-FRET signal is directly proportional to the amount of ternary complex formed. Plotting the signal against degrader concentration yields a bell-shaped curve, a characteristic "hook effect" for PROTACs, which helps determine the optimal concentration for complex formation.

-

Step 3: Cellular Target Degradation

The ultimate proof of a degrader's function is the reduction of the target protein levels within a cellular context.

-

Causality: This step validates that the upstream events (binding, complex formation) translate into the desired biological outcome. It confirms that the cellular machinery correctly interprets the induced ubiquitination and executes degradation.

-

Protocol: Western Blot or In-Cell ELISA for Protein Quantification

-

Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and treat with a dose-response curve of the degrader molecule for a set time course (e.g., 4, 8, 16, 24 hours).

-

Lysis: Harvest the cells and prepare protein lysates.

-

Quantification (Western Blot):

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Use a loading control (e.g., GAPDH, β-actin) to normalize for protein content.

-

Image the blot using a chemiluminescent substrate and quantify band density.

-

-

Data Analysis: Calculate the degradation concentration 50 (DC50), the concentration of degrader required to reduce POI levels by 50%. Also, determine the Dmax, the maximum percentage of degradation achieved.

-

The TPD Discovery Workflow

The journey from concept to a validated degrader molecule involves an iterative cycle of design, synthesis, and testing.

Quantitative Data & Comparative Analysis

When evaluating degrader candidates, it is crucial to summarize key quantitative parameters to facilitate direct comparison and selection of leads.

| Parameter | Assay | Description | Desirable Outcome |

| KD (POI) | SPR, ITC | Dissociation constant for binding to the Protein of Interest. | Low nM to µM |

| KD (E3) | SPR, ITC | Dissociation constant for binding to the E3 Ligase. | Low nM to µM |

| TC50 | TR-FRET | Concentration for 50% maximal Ternary Complex formation. | Potent (nM range) |

| DC50 | Western Blot, HiBiT | Concentration for 50% cellular protein degradation. | Potent (nM range) |

| Dmax | Western Blot, HiBiT | Maximum percentage of protein degradation achieved. | > 80-90% |

| Selectivity | Proteomics (MS) | Fold-degradation of POI vs. other cellular proteins. | High selectivity |

Conclusion and Future Directions

Targeted Protein Degradation is not merely an incremental advance; it is a disruptive technology that fundamentally expands the druggable proteome.[1][3][6] By transforming inhibitory ligands into potent degradation agents, TPD provides a powerful tool to probe biology and develop novel therapeutics for diseases that have long been considered intractable.[1] The success of this modality relies on a deep, mechanistic understanding and the rigorous application of a multi-faceted validation cascade.

Future growth in the field will likely focus on:

-

Expanding the E3 Ligase Toolbox: Moving beyond CRBN and VHL to unlock tissue-specific degradation and overcome resistance.[4]

-

Rational Design of Molecular Glues: Shifting from serendipitous discovery to computational and structure-based design.

-

Beyond the UPS: Further development of lysosome-based degradation strategies like LYTACs (Lysosome-Targeting Chimeras) and AUTACs (Autophagy-Targeting Chimeras) to target extracellular proteins and aggregates.[2][4]

As our understanding of cellular protein homeostasis deepens, so too will our ability to manipulate it with precision, heralding a new era of medicine defined by the targeted elimination of disease-causing proteins.

References

-

Xiong, H., et al. (2022). Novel approaches to targeted protein degradation technologies in drug discovery. Expert Opinion on Drug Discovery. Retrieved January 24, 2026, from [Link]

-

DEL Technology and Targeted Protein Degradation Discovery. (n.d.). X-Chem. Retrieved January 24, 2026, from [Link]

-

Targeted Protein Degraders. (2025, December 4). NJ Bio, Inc. Retrieved January 24, 2026, from [Link]

-

Targeted Protein Degradation (TPD) Technology. (2025, March 27). Mitsui & Co. Global Strategic Studies Institute. Retrieved January 24, 2026, from [Link]

-

Targeted Therapeutic Drug Discovery & Development Program (TTP). (n.d.). University of Houston College of Pharmacy. Retrieved January 24, 2026, from [Link]

-

Structure–Function Relationship of Novel Tetrakis (Mercapto-Terphenyl)Benzene Cobalt (II) Phthalocyanines: Synthesis and Computational Evaluation. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

(color online) Three representative molecules, PDT, BPDT, and TPDT. (a)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Agostinis, P., et al. (2011). Photodynamic Therapy (PDT): PDT Mechanisms. PMC - NIH. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to Natural p-Terphenyl Derivatives and Analogs: From Fungal Origins to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of natural p-terphenyl derivatives and their synthetic analogs. It delves into their diverse sources, intricate biosynthesis, and multifaceted biological activities. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this fascinating class of compounds.

Introduction: The Architectural Elegance of p-Terphenyls

p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups at the para positions.[1] While the unsubstituted p-terphenyl scaffold is found in some natural sources like petroleum oil, the true chemical and biological diversity lies in its substituted derivatives.[2] These natural products are predominantly biosynthesized by fungi, particularly mushrooms, but have also been isolated from actinomycetes and marine organisms.[1][3]

The structural variety of natural p-terphenyls is vast, arising from different oxygenation patterns, the presence of isoprenyl or O-isoprenyl groups, and modifications of the central ring to form p-quinones.[1] In some instances, more complex structures are formed through the addition of extra ring systems, nitrogen incorporation, or glycosylation.[1][3] This structural diversity translates into a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory effects, making them a compelling subject for drug discovery and development.[1][4]

Natural Sources and Biosynthesis: Nature's Synthetic Strategy

The primary producers of p-terphenyl derivatives are fungi, with numerous examples isolated from genera such as Aspergillus, Sarcodon, Thelephora, Hydnellum, and Paxillus.[1] Marine-derived fungi and actinomycetes have also emerged as a significant source of novel p-terphenyls.[1][3]

The biosynthesis of the p-terphenyl scaffold originates from the shikimate-chorismate pathway.[1] The core structure is formed through the condensation of two molecules of phenylpyruvic acid or phenylalanine.[1] A key intermediate in the biosynthesis of many p-terphenyl derivatives is atromentin.[1] The enzymatic machinery in fungi, such as the tri-domain enzyme atromentin synthetase, facilitates the dimerization of 4-hydroxyphenylpyruvic acid to form atromentin.[1] Subsequent enzymatic modifications, including hydroxylation, methylation, and prenylation, lead to the vast array of naturally occurring p-terphenyls.[1][5]

Caption: Biosynthetic pathway of p-terphenyl derivatives.

Chemical Synthesis of p-Terphenyl Analogs

The chemical synthesis of p-terphenyls and their analogs is crucial for structure-activity relationship (SAR) studies and for accessing larger quantities of compounds for preclinical evaluation. The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method for constructing the p-terphenyl scaffold.[1] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.[1] By using dihaloarenes as the central ring precursor, unsymmetrical p-terphenyls can be synthesized through sequential, site-selective coupling reactions.[6]

Other synthetic methods, such as Diels-Alder reactions, Ullmann reactions, and Stille couplings, have also been utilized to construct the p-terphenyl core.[3] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Caption: Suzuki-Miyaura synthesis of an unsymmetrical p-terphenyl.

Biological Activities and Mechanisms of Action

Natural p-terphenyl derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Cytotoxic and Anti-Cancer Activity

Many p-terphenyls have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] The mechanisms underlying their anti-cancer activity are diverse and often compound-specific.

-

Cell Cycle Arrest: Some p-terphenyl derivatives induce cell cycle arrest, preventing cancer cells from proliferating. For instance, certain compounds have been shown to cause G1 phase arrest, while others lead to an accumulation of cells in the G2/M phase.[1][8] This arrest is often mediated by the modulation of cell cycle regulatory proteins.[1]

-

Apoptosis Induction: Several p-terphenyls trigger programmed cell death, or apoptosis, in cancer cells. Terphenyllin, for example, has been shown to induce apoptosis and pyroptosis in melanoma cells through the upregulation of the p53 signaling pathway, which in turn activates caspase-3.[3]

-

Topoisomerase Inhibition: Some synthetic p-terphenyl derivatives act as topoisomerase inhibitors.[6] Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition leads to DNA damage and cell death.[6] These p-terphenyls can act as "suppressors" that inhibit the catalytic activity of topoisomerases I and IIα.[6]

Anti-inflammatory Activity

Vialinin A, a p-terphenyl isolated from the mushroom Thelephora vialis, is a potent anti-inflammatory agent.[4] Its mechanism of action involves the inhibition of ubiquitin-specific peptidases (USPs), specifically USP4 and USP5.[4][5][9] By inhibiting these deubiquitinating enzymes, Vialinin A can modulate inflammatory signaling pathways.[10] It has also been shown to attenuate inflammation and fibrosis in a mouse model of autoimmune hepatitis, potentially through the regulation of the Rheb/mTOR signaling pathway.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a vialinin A analog with a potent inhibitory activity of TNF-α production and its transformation into a couple of bioprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of Vialinin A and p-Terphenyl Derivatives to Ubiquitin-Specific Protease 4 (USP4): A Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate / Synlett, 2009 [sci-hub.box]

- 7. A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Vialinin A is a ubiquitin-specific peptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Terphenyl-4,4''-dithiol: A Versatile Molecular Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of molecular engineering and materials science, the rigid, conjugated backbone of p-terphenyl-4,4''-dithiol (TPDT) has established it as a cornerstone for the construction of functional molecular architectures. Its unique electronic properties and the reactive thiol end groups make it an invaluable component in the fields of molecular electronics, self-assembled monolayers (SAMs), and nanotechnology. This guide, intended for the discerning researcher, provides a comprehensive overview of TPDT, from its fundamental properties and synthesis to its cutting-edge applications, underpinned by detailed experimental protocols and expert insights.

Core Molecular Attributes of p-Terphenyl-4,4''-dithiol

p-Terphenyl-4,4''-dithiol is an aromatic dithiol characterized by a linear chain of three benzene rings, with thiol (-SH) functional groups at the para positions of the terminal rings. This structure imparts a unique combination of rigidity, length, and electronic conjugation, making it an ideal candidate for forming stable and conductive molecular bridges.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄S₂ | PubChem[1] |

| Molecular Weight | 294.43 g/mol | Sigma-Aldrich[2] |

| CAS Number | 174706-21-9 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 294-299 °C | Sigma-Aldrich[2] |

| Synonyms | 1,4-Bis(4-mercaptophenyl)benzene, TPDT | Santa Cruz Biotechnology[3] |

Synthesis of p-Terphenyl-4,4''-dithiol: A Step-by-Step Protocol

While p-terphenyl-4,4''-dithiol is commercially available, its synthesis in the laboratory provides researchers with a deeper understanding of its chemistry and allows for the preparation of derivatives. A common synthetic strategy involves a multi-step process starting from the more readily available 4,4''-diamino-p-terphenyl. This process includes diazotization of the amino groups, followed by substitution with a sulfur-containing nucleophile, and subsequent reduction to the desired dithiol.

Experimental Workflow: From Diamine to Dithiol

Caption: Schematic of p-terphenyl-4,4''-dithiol forming a self-assembled monolayer on a gold surface.

Molecular Electronics

In the realm of molecular electronics, p-terphenyl-4,4''-dithiol serves as a model system for a molecular wire. Its rigid, conjugated structure facilitates electron transport between two electrodes. By trapping a single molecule or a small number of molecules between two metallic contacts (e.g., in a scanning tunneling microscope break-junction setup), the conductance of the molecule can be measured, providing fundamental insights into charge transport at the nanoscale. [4]

Nanoparticle and Graphene Functionalization

The dithiol functionality allows p-terphenyl-4,4''-dithiol to act as a linker, bridging nanoparticles to create networked materials with novel optical and electronic properties. Similarly, it can be used to functionalize graphene and graphene oxide, modifying their electronic properties and enabling their integration into composite materials. [5]

Handling and Safety Considerations

p-Terphenyl-4,4''-dithiol is classified as harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

p-Terphenyl-4,4''-dithiol stands out as a remarkably versatile and powerful molecular building block. Its well-defined structure, coupled with its robust chemical and electronic properties, provides a reliable platform for the bottom-up fabrication of a wide array of nanoscale devices and materials. As research continues to push the boundaries of molecular engineering, the importance of fundamental building blocks like p-terphenyl-4,4''-dithiol will undoubtedly continue to grow, paving the way for future innovations in electronics, sensing, and materials science.

References

- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google P

- JP2737265B2 - Synthesis of biphenyl-4,4'-diol - Google P

-

Total Synthesis of Peniterphenyls A and E - MDPI. [Link]

-

Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction - Pendidikan Kimia. [Link]

-

Raman Spectroscopy of Biphenyl-4,4′-dithiol and p-Terphenyl-4,4″-dithiol on Gold Surfaces | Request PDF - ResearchGate. [Link]

-

p-Terphenyl-4,4''-dithiol | C18H14S2 | CID 22137213 - PubChem. [Link]

-

Controlling the spacing of the linked graphene oxide system with dithiol linkers under confinement - RSC Publishing. [Link]

-

p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4 - MDPI. [Link]

-

Solvent Mediated Modulation of the Au-S Bond in Dithiol Molecular Junctions. [Link]

-

Mechanism Study of Molecular Deformation of 2,2',5',2″-Tetramethylated p-Terphenyl-4,4″-dithiol Trapped in Gold Junctions | Request PDF - ResearchGate. [Link]

-

[p-Terphenyl]-4,4''-dicarboxaldehyde - SpectraBase. [Link]

-

Scheme 1: Synthesis of the terphenyl-4,4"-di(propiolonitrile) linker... - ResearchGate. [Link]

-

Synthesis of gold and silver nanoparticles functionalized with organic dithiols | Request PDF. [Link]

-

PROCESS FOR PRODUCING BIS(4-ALKYLTHIOPHENYL) DISULFIDE - European Patent Office - EP 0747350 A1. [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC - NIH. [Link]

-

1 H NMR and 13 C NMR data of compounds 3-4. - ResearchGate. [Link]

Sources

- 1. p-Terphenyl-4,4''-dithiol | C18H14S2 | CID 22137213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 对三联苯-4,4′′-二硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Controlling the spacing of the linked graphene oxide system with dithiol linkers under confinement - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00324H [pubs.rsc.org]

Methodological & Application

Harnessing p-Terphenyl-4,4''-dithiol for the Precision Engineering of Graphene Oxide Architectures

An Application Note and Protocol Guide

Abstract

Graphene Oxide (GO), with its vast surface area and abundant oxygen-containing functional groups, presents a versatile platform for the development of advanced materials. However, precise control over its three-dimensional assembly and electronic properties remains a significant challenge. This guide details the use of p-Terphenyl-4,4''-dithiol (TPDT), a rigid, aromatic dithiol linker, to covalently crosslink GO sheets. This strategy allows for the meticulous control of interlayer spacing and the introduction of new electronic functionalities. We provide a comprehensive overview of the underlying chemical principles, detailed, field-tested protocols for synthesis and characterization, and a discussion of the potential applications for these novel composite materials in electronics, energy storage, and biosensing.

Introduction: The Rationale for Molecular "Pillars" in Graphene Oxide Frameworks

Graphene Oxide is a chemically exfoliated form of graphite, resulting in single or few-layer sheets decorated with hydroxyl, epoxide, carboxyl, and carbonyl groups. While these groups enhance dispersibility in polar solvents, they disrupt the native sp²-hybridized lattice of graphene, altering its electronic properties.[1] Furthermore, GO sheets tend to restack randomly during processing, leading to materials with inconsistent properties.

To overcome these limitations, molecular linkers can be introduced to act as "pillars" or "spacers" between individual GO sheets. This approach creates a more defined three-dimensional framework, preventing restacking and enabling the tuning of material properties. The choice of linker is paramount to the function of the final composite.

p-Terphenyl-4,4''-dithiol (TPDT) emerges as an exceptional candidate for this purpose.[2] Its key attributes include:

-

Structural Rigidity: The p-terphenyl backbone is a rigid, conjugated aromatic system. This rigidity allows for precise and predictable control over the interlayer spacing (d-spacing) between GO sheets, a critical parameter for many applications.[3]

-

Bifunctionality: The presence of thiol (-SH) groups at both ends of the molecule allows it to covalently bond with two separate GO sheets, forming stable crosslinks.[4]

-

Electronic Conductivity: The conjugated π-system of the terphenyl core can facilitate charge transport between GO layers, making it an attractive component for electronic and optoelectronic devices.[5][6]

By functionalizing GO with TPDT, we can create novel hybrid materials with tailored interlayer distances, enhanced thermal stability, and tunable electronic characteristics, opening avenues for advanced applications.[3][4]

Scientific Principles: The Chemistry of GO-TPDT Linkage

The covalent attachment of TPDT to the GO framework is not a random process; it is a targeted chemical reaction primarily involving the nucleophilic attack of the thiol groups on the epoxide rings present on the basal plane of GO.

The Core Mechanism: Epoxide Ring-Opening

The surface of GO is rich in epoxide (cyclic ether) groups. These three-membered rings are strained and thus susceptible to ring-opening reactions by nucleophiles. The thiol groups (-SH) of TPDT act as effective sulfur-based nucleophiles. The reaction proceeds via an SN2-type mechanism where the sulfur atom attacks one of the carbon atoms of the epoxide ring. This simultaneously opens the ring and forms a stable carbon-sulfur (C-S) thioether bond, along with a new hydroxyl group.[7]

This reaction is foundational because it provides a robust and reliable method for covalently grafting molecules onto the GO surface.

Caption: Mechanism of TPDT linking to GO via epoxide ring-opening.

Causality: Why This Protocol Works

-

Base-Washing Pre-treatment: Protocols often begin with a base wash (e.g., with NaOH) of the initial GO material.[7] This step is crucial as it helps to remove acidic oxidative debris from the synthesis process and may deprotonate some surface hydroxyl groups, potentially enhancing the reactivity of the epoxide sites.

-

Thiolation of GO: The direct reaction of TPDT with GO is possible. However, a more controlled and efficient method involves a two-step process: first, functionalizing GO with a smaller thiol-containing molecule to create thiol-functionalized GO (SH-GO), and then using an oxidative coupling reaction to form disulfide bridges with TPDT.[4] A more direct approach, detailed here, relies on the direct ring-opening of epoxides.[7]

-

Solvent Choice: The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are effective at dispersing GO and solubilizing the TPDT linker, maximizing the interaction between reactants.[1]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of TPDT-functionalized GO. Safety precautions, including the use of a fume hood, gloves, and safety glasses, must be observed at all times.

Protocol 1: Synthesis of TPDT-Linked Graphene Oxide (TPDT-GO)

This protocol is adapted from methodologies reported in the literature for the direct linking of dithiol molecules to GO.[7]

Materials & Reagents:

-

Graphene Oxide (GO) powder

-

p-Terphenyl-4,4''-dithiol (TPDT), 95% purity[2]

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 0.05 M

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetone

-

Diethyl Ether

-

Deionized (DI) Water

-

Nitrogen (N₂) gas supply

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Centrifuge and tubes

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Ultrasonic bath

Workflow Diagram:

Caption: Overall experimental workflow for TPDT-GO synthesis.

Step-by-Step Procedure:

-

GO Pre-treatment (Base Wash): a. Disperse 1.0 g of GO powder in 500 mL of 2 M NaOH solution. b. Stir vigorously at 80 °C for 2 hours. This step helps to remove residual impurities. c. Allow the mixture to cool, then centrifuge to collect the solid material. Discard the supernatant. d. Re-disperse the solid in 500 mL of 0.05 M HCl solution and stir at 70 °C for 1 hour to neutralize the excess base.[7] e. Centrifuge again and wash the collected solid repeatedly with DI water until the pH of the supernatant is neutral (~pH 7). f. Dry the base-washed GO in a vacuum oven at 60 °C overnight.

-

Linking Reaction: a. Place 200 mg of the dried, base-washed GO into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. b. Add 100 mL of anhydrous DMF to the flask and sonicate for 30 minutes to achieve a fine dispersion. c. In a separate beaker, dissolve a calculated amount of TPDT in 20 mL of anhydrous DMF. The amount of TPDT can be varied to control the linker density and interlayer spacing (see Table 1 below).[7] d. With the GO dispersion under a gentle N₂ flow, add the TPDT solution dropwise while stirring. e. Heat the reaction mixture to 90 °C and maintain for 24 hours under a nitrogen atmosphere to prevent oxidation of the thiol groups.

-

Purification and Isolation: a. After 24 hours, cool the reaction mixture to room temperature. b. Transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 20 minutes to pellet the functionalized GO. c. Decant the DMF supernatant. d. Wash the solid product sequentially by re-dispersing and centrifuging/filtering with:

Characterization and Validation

Thorough characterization is essential to validate the successful synthesis of TPDT-GO and to understand its properties.

Validation Checkpoints

-

Confirmation of Linkage: The primary goal is to confirm the formation of C-S bonds. X-ray Photoelectron Spectroscopy (XPS) is the most definitive technique for this. Look for the appearance of a sulfur (S 2p) signal in the survey scan and high-resolution scans showing peaks corresponding to thioether linkages. Fourier-Transform Infrared (FTIR) Spectroscopy can also provide evidence, though it may be less direct. Look for the disappearance of the S-H stretching peak (around 2550 cm⁻¹) from TPDT and changes in the region associated with C-O-C stretching of the epoxide groups.[8][9]

-

Structural Integrity and Order: Raman Spectroscopy is used to assess the quality of the graphene lattice. The intensity ratio of the D-band (defects) to the G-band (sp² carbon lattice), ID/IG, will typically increase after functionalization, indicating the introduction of sp³-hybridized carbon centers where the linkers have attached.[1][9]

-

Interlayer Spacing: X-ray Diffraction (XRD) is used to measure the d-spacing. A successful crosslinking with the rigid TPDT molecule should result in a shift of the characteristic GO (001) peak to a lower 2θ angle, indicating an expansion of the interlayer gallery.[7] High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visual confirmation of the layered structure and allows for precise measurement of the interlayer distance.[7]

Data Presentation: Controlling Interlayer Spacing

The concentration of the TPDT linker is a critical parameter for tuning the interlayer spacing of the resulting material. Research has shown that varying the amount of linker can systematically change this distance.[7]

| Sample Name | TPDT Concentration (Relative) | Average Interlayer Spacing (nm) | Characterization Method |

| Thiolated GO (no linker) | 0x | 0.37 nm | HRTEM, XRD[7] |

| TPDT-GO (Standard) | 1x | 0.50 nm | HRTEM, XRD[7] |

| TPDT-GO (Excess Linker) | 2x | 0.46 nm | HRTEM, XRD[7] |

Note: The decrease in spacing at higher concentrations (2x) may suggest that excess linkers cause clustering or attach to the GO sheets at an angle rather than acting as perpendicular pillars.[7]

Applications in Research and Development

The ability to engineer GO frameworks with TPDT opens up numerous possibilities for advanced materials development.

Sources

- 1. Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Terphenyl-4,4 -dithiol 95 174706-21-9 [sigmaaldrich.com]

- 3. Controlling the spacing of the linked graphene oxide system with dithiol linkers under confinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. p-Terphenyl-4,4 -dithiol 95 174706-21-9 [sigmaaldrich.com]

- 7. Controlling the spacing of the linked graphene oxide system with dithiol linkers under confinement - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00324H [pubs.rsc.org]

- 8. Synthesis and characterization of graphene and functionalized graphene via chemical and thermal treatment methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing TPDT Molecular Wire Conductivity

Welcome to the technical support center for Thiophene-Pyridine-Dithiol (TPDT) molecular wires. This guide is designed for researchers, scientists, and professionals in molecular electronics and drug development who are working to optimize the electrical properties of these fascinating molecular systems. Here, we move beyond basic protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides, FAQs, and advanced strategies grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding TPDT molecular wire conductivity.

Q1: What is a TPDT molecular wire and why is its conductivity important?

A TPDT (Thiophene-Pyridine-Dithiol) molecular wire is a specific type of organic molecule designed to conduct electricity at the nanoscale. It typically consists of a central conjugated backbone made of thiophene and pyridine rings, which facilitates electron movement. The molecule is terminated on both ends with dithiol (-SH) groups, which act as "alligator clips" to anchor the wire to metal electrodes (commonly gold).[1][2] The conductivity of these single-molecule wires is a critical parameter for their application in next-generation electronic devices, including molecular transistors, sensors, and quantum computing components.[3]

Q2: What are the primary mechanisms of charge transport in TPDT wires?

Charge transport in short molecular wires like TPDT primarily occurs through two mechanisms: coherent tunneling and incoherent hopping.[4]

-

Coherent Superexchange (Tunneling): In this quantum mechanical process, electrons tunnel through the molecule's energy barrier. The rate of transport decreases exponentially with the length of the wire.[4][5] This is the dominant mechanism for short, rigid molecules.

-

Incoherent Hopping: For longer or more flexible wires, charges may "hop" between localized states within the molecule.[4][6] This process is often temperature-dependent. The efficiency of these mechanisms is dictated by the alignment of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the metal electrodes.[4]

Q3: What is a typical range for single-molecule conductance of a TPDT wire?

The conductance of single-molecule junctions can vary significantly based on the exact molecular structure, the electrode material, the measurement technique (e.g., STM-BJ, MCBJ), and the environment. For thiophene-based molecules, conductance values are often reported in the range of 10⁻³ to 10⁻⁵ G₀ (where G₀ is the quantum of conductance, approximately 77.5 µS).[7] Specific derivatives and measurement conditions will cause results to fall inside or outside this range.

Troubleshooting Guide: Low Conductivity

This guide provides a structured approach to diagnosing and resolving unexpectedly low conductivity in your TPDT molecular junctions.

Problem: My measured single-molecule conductance is significantly lower than expected or highly variable.

This is a common and multifaceted problem in molecular electronics. The root cause can be chemical, mechanical, or environmental. We will systematically explore the potential causes and their solutions.

Diagram: Troubleshooting Workflow for Low Conductivity

Caption: A step-by-step workflow for diagnosing low conductivity.

Q&A Troubleshooting Details

Q: How do I verify the chemical integrity of my TPDT molecules? (Step 1)

A: Impurities or degradation of the TPDT sample is a primary suspect for poor performance. Even small amounts of contaminants can create alternative, low-conductance pathways in a junction.

-